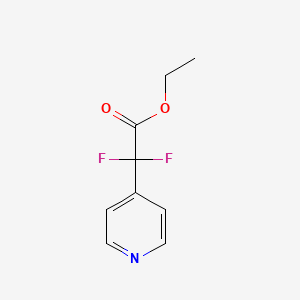

Ethyl 2,2-difluoro-2-(pyridin-4-yl)acetate

Descripción

Propiedades

IUPAC Name |

ethyl 2,2-difluoro-2-pyridin-4-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-2-14-8(13)9(10,11)7-3-5-12-6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VINDOYOWWFMYAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=NC=C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255305-76-0 | |

| Record name | ethyl 2,2-difluoro-2-(pyridin-4-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Mode of Action

It has been suggested that it may inhibit certain biological behaviors in non-small cell lung cancer (nsclc) cell lines.

Biochemical Pathways

Ethyl 2,2-difluoro-2-(pyridin-4-yl)acetate has been reported to suppress the EGFR/PI3K/AKT/mTOR signaling pathway, which plays a crucial role in the proliferation, migration, and invasion of NSCLC cell lines.

Result of Action

This compound has been shown to inhibit proliferation, migration, and invasion of NSCLC cell lines. It can also induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo.

Análisis Bioquímico

Biochemical Properties

Ethyl 2,2-difluoro-2-(pyridin-4-yl)acetate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s pyridine ring allows it to form hydrogen bonds and π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and protein function. Additionally, the presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes, leading to enzyme inhibition or activation. For example, this compound may interact with cytochrome P450 enzymes, influencing drug metabolism and detoxification processes.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. The compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound may modulate the activity of transcription factors, leading to changes in gene expression profiles. This can result in altered cellular functions, such as proliferation, differentiation, and apoptosis. Additionally, the compound’s interaction with metabolic enzymes can impact cellular energy production and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyridine ring and fluorine atoms enable it to form stable complexes with target proteins, affecting their conformation and activity. For instance, this compound may inhibit the activity of specific kinases, leading to downstream effects on cell signaling pathways. Additionally, the compound can modulate the expression of genes involved in metabolic processes, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light. Over time, this compound may degrade into metabolites that have different biochemical properties and effects. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive cellular responses, such as changes in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, this compound can cause toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in glycolysis, the citric acid cycle, and oxidative phosphorylation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while specific transporters facilitate its uptake and efflux. This compound can accumulate in certain cellular compartments, affecting its localization and activity. For example, the compound may localize to the mitochondria, where it influences energy production and metabolic processes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound may be targeted to the nucleus, where it interacts with transcription factors and modulates gene expression. Additionally, the compound’s localization to the endoplasmic reticulum can influence protein folding and secretion.

Actividad Biológica

Ethyl 2,2-difluoro-2-(pyridin-4-yl)acetate (C₉H₉F₂NO₂) is a heterocyclic compound that has garnered attention for its significant biological activity, particularly in cancer research. This compound features a pyridine ring linked to an ethyl ester group through a difluoroacetate bridge, which enhances its interactions with biological targets.

- Molecular Formula : C₉H₉F₂NO₂

- Molecular Weight : 201.17 g/mol

- Physical State : Liquid at room temperature

- Irritant Classification : Can cause skin and eye irritation, as well as respiratory issues upon exposure.

The structure of this compound allows for hydrogen bonding and π-π interactions due to the presence of the pyridine ring. The two fluorine atoms attached to the carbon adjacent to the ester group significantly influence its chemical behavior and biological activity, enhancing binding affinities to various enzymes and proteins.

Research indicates that this compound exhibits potent anti-cancer properties by targeting the EGFR/PI3K/AKT/mTOR signaling pathway . This pathway is crucial in regulating cell proliferation, survival, and apoptosis. The compound has been shown to:

- Inhibit Proliferation : Reduces the growth of non-small cell lung cancer (NSCLC) cell lines.

- Induce Cell Cycle Arrest : Causes cells to stop dividing, leading to increased apoptosis (programmed cell death).

- Prevent Tumor Growth : Demonstrated efficacy in vivo by inhibiting tumor formation in animal models.

Case Studies

-

In Vitro Studies :

- This compound was tested on various NSCLC cell lines. Results showed a marked reduction in cell viability and migration capabilities.

- The compound induced apoptosis through activation of caspase pathways, confirming its role as an effective anti-cancer agent.

- In Vivo Studies :

Comparative Analysis

To understand the uniqueness of this compound's activity, it is beneficial to compare it with structurally similar compounds:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 2,2-difluoro-2-(pyridin-4-yl)acetate has been studied for its biological activities, especially in cancer research. It has shown promising results in inhibiting the proliferation, migration, and invasion of non-small cell lung cancer cell lines by targeting the EGFR/PI3K/AKT/mTOR signaling pathway. This leads to cell cycle arrest and apoptosis in vitro and prevents tumor growth in vivo .

Key Biological Activities :

- Anticancer Properties : Derivatives exhibit cytotoxic effects against various cancer cell lines, inducing apoptosis through mitochondrial pathways.

- Anti-inflammatory Effects : Demonstrated potential in reducing inflammation in preclinical models.

Material Science

The compound is utilized in the synthesis of coordination polymers, which are important for developing new materials with unique properties. Its structure allows for the formation of complexes that can be used in catalysis and nanotechnology applications.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent .

Case Study 2: Anti-inflammatory Research

Another research effort explored the anti-inflammatory properties of this compound in murine models. Results indicated a reduction in pro-inflammatory cytokines following treatment with this compound, suggesting its application in inflammatory diseases .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of ethyl 2,2-difluoro-2-(heteroaryl/aryl)acetates. Key structural analogues include:

Key Comparative Insights

Synthetic Accessibility

- Chromone Derivatives (e.g., 2i) : Synthesized via visible-light-induced radical cascade reactions using Ru(bpy)₃Cl₂ as a photocatalyst, achieving moderate yields (40–81%) .

- Pyrrolopyrimidine Derivatives (e.g., VV-3) : Require copper(I) iodide and potassium fluoride in DMSO, yielding ~49% .

- Nitrophenyl Derivatives : Produced via nucleophilic substitution or esterification, with yields up to 79% .

Physicochemical Properties Melting Points: Chromone derivatives (e.g., 2a: 89.0–90.6°C) exhibit higher melting points than non-aromatic analogues due to π-π stacking . Lipophilicity: Fluorine atoms and aromatic substituents enhance logP values, improving membrane permeability. For example, the 4-nitrophenyl derivative (logP ~1.8) is more lipophilic than the pyridinyl analogue .

Reactivity

- Electrophilic Substitution : The pyridine ring in Ethyl 2,2-difluoro-2-(pyridin-4-yl)acetate undergoes regioselective functionalization at the 3-position due to electron-deficient aromatic systems .

- Hydrolysis : Ethyl esters (e.g., 2i) are prone to hydrolysis under basic conditions, forming carboxylic acids for further derivatization .

Applications

- Medicinal Chemistry : Chromone derivatives (e.g., 2i) show promise as kinase inhibitors, while pyrrolopyrimidines (e.g., VV-3) are explored for antiviral activity .

- Agrochemicals : Halogenated pyridines (e.g., dichloropyridinyl derivatives) are used in pesticide synthesis .

Research Findings and Trends

- Biological Activity: Fluorinated chromones exhibit enhanced bioavailability and target binding compared to non-fluorinated counterparts .

- Sustainability : Visible-light-induced syntheses (e.g., for 2i) reduce reliance on toxic metals, aligning with green chemistry principles .

- Commercial Availability : Derivatives like Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate are widely available (purity ≥95%), indicating industrial relevance .

Métodos De Preparación

The preparation of Ethyl 2,2-difluoro-2-(pyridin-4-yl)acetate typically involves the nucleophilic substitution or addition reactions on pyridine derivatives with fluorinated reagents such as ethyl bromodifluoroacetate or ethyl chlorodifluoroacetate. The key challenge is the selective introduction of the difluoromethyl group at the alpha position to the pyridine ring without affecting other reactive sites.

Direct Fluorination and Difluoroacetate Ester Formation

One common method employs ethyl bromodifluoroacetate as the fluorinated building block, which reacts with a pyridin-4-yl precursor under photoredox or nucleophilic conditions to yield the desired this compound.

- In a Schlenk tube under inert atmosphere, ethyl bromodifluoroacetate is reacted with 4-pyridyl substrates in the presence of a photocatalyst such as Iridium(III) tris(2-phenylpyridine) (Ir(PPy)3) and a base like potassium hydrogen phosphate (K2HPO4) in DMSO solvent.

- The reaction mixture is irradiated with blue LED light for approximately 24 hours.

- Post-reaction workup includes dilution with ethyl acetate, washing with brine, drying over sodium sulfate, filtration, concentration, and purification via silica gel chromatography.

- Crystallization from ethyl acetate/petroleum ether affords the pure product.

This photoredox catalysis approach allows mild conditions and good functional group tolerance, making it suitable for complex pyridine derivatives.

Magnesium-Mediated Silyl Difluoroacetate Intermediate Route

An alternative route involves the preparation of a silyl-protected difluoroacetate intermediate, which can be subsequently transformed into the target compound.

- Magnesium metal is reacted with chlorotrimethylsilane (Me3SiCl) and ethyl chlorodifluoroacetate in N,N-dimethylformamide (DMF) at room temperature under inert atmosphere.

- This reaction yields alpha-(trimethylsilyl) difluoroacetic acid ethyl ester, an important intermediate.

- The intermediate can be isolated by extraction, drying, and purification via Kugel distillation or column chromatography.

- Subsequent transformations involve displacement or coupling with 4-pyridyl nucleophiles to afford this compound.

This method benefits from relatively mild conditions and moderate to good yields (43-70%) depending on purification techniques.

Synthetic Strategy from 2,2-Difluoroacetic Anhydride

A scalable and practical synthesis route starts from commercially available 2,2-difluoroacetic anhydride:

- 2,2-Difluoroacetic anhydride reacts with ethyl vinyl ether to form an intermediate enone (e.g., (E)-4-ethoxy-1,1-difluorobut-3-en-2-one) in good yield (~78%).

- This intermediate is then subjected to further functionalization steps, including nucleophilic addition and amination, to install the pyridin-4-yl group.

- The process avoids harsh fluorination conditions and sealed vessels, making it industrially attractive.

- The final step involves purification by crystallization or chromatography to isolate this compound.

This approach has been optimized for large-scale production with emphasis on cost-effectiveness and safety.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Advantages | Notes |

|---|---|---|---|---|---|

| Photoredox Catalysis | Ethyl bromodifluoroacetate, Ir(PPy)3, K2HPO4, 4-pyridyl substrate | DMSO, blue LED, 24 h, inert atmosphere | Moderate to High | Mild conditions, functional group tolerance | Requires photocatalyst and light source |

| Magnesium-Mediated Silyl Intermediate | Magnesium, Me3SiCl, Ethyl chlorodifluoroacetate, DMF | RT, inert atmosphere, 1.5 h | 43-70% | Good intermediate for further transformations | Purification by distillation or chromatography |

| 2,2-Difluoroacetic Anhydride Route | 2,2-Difluoroacetic anhydride, ethyl vinyl ether | Multi-step, moderate temperature | ~78% (intermediate) | Scalable, avoids harsh fluorination | Industrially viable, avoids sealed vessels |

Detailed Research Findings

- The photoredox method reported by De Gruyter et al. demonstrates a clean and efficient synthesis of ethyl difluoroacetates with pyridine substituents, highlighting the use of visible light catalysis and mild bases to achieve high selectivity and yield.

- The magnesium-mediated synthesis of silyl-protected difluoroacetates by Ambeed provides a practical approach to generate key intermediates that can be further converted to the target compound, with yields up to 70% and straightforward workup.

- The scalable synthesis from 2,2-difluoroacetic anhydride developed by researchers in Organic Process Research & Development emphasizes process safety and industrial scalability, avoiding hazardous fluorination steps and sealed vessel reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2,2-difluoro-2-(pyridin-4-yl)acetate, and how can purity be optimized?

- Methodology : The compound can be synthesized via esterification of the corresponding difluorophenylacetic acid precursor, followed by purification using silica gel column chromatography. Evidence from similar esters (e.g., Ethyl 2-(2,4-difluorophenyl)acetate) highlights the use of anhydrous sodium sulfate for drying organic extracts and distillation under reduced pressure to isolate the product . Optimization of reaction conditions (e.g., temperature, catalyst) and characterization via H NMR ensures purity and structural fidelity.

Q. How should researchers characterize the molecular structure and confirm the ester functional group?

- Methodology : Spectroscopic techniques such as H NMR and F NMR are critical for confirming the ester group and difluoromethyl substitution. For example, H NMR can identify the ethyl group protons (δ ~1.2–1.4 ppm for CH, δ ~4.2–4.4 ppm for CH), while F NMR resolves the difluoro environment (δ ~-100 to -120 ppm for CF) . Mass spectrometry (HRMS or ESI-MS) provides molecular weight validation.

Q. What solvents and storage conditions are optimal for maintaining stability?

- Methodology : Ethyl acetate or dichloromethane is recommended for dissolution due to compatibility with ester groups. Storage at -20°C under inert atmosphere (argon/nitrogen) prevents hydrolysis of the ester moiety. Evidence from related compounds suggests avoiding prolonged exposure to moisture or light to prevent degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation, and what challenges arise during refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is standard for resolving bond lengths, angles, and crystal packing. For example, a related coumarin derivative was refined with a riding model for hydrogen atoms, achieving R-factor <0.05 . Challenges include crystal twinning or weak diffraction; data collection at low temperatures (100 K) improves resolution.

Q. What computational methods are suitable for predicting reactivity or electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For pyridine-containing analogs, electrostatic potential maps reveal electron-deficient regions at the pyridinyl nitrogen, guiding functionalization strategies .

Q. How does the pyridinyl substituent influence the compound’s utility in synthesizing heterocycles or pharmacophores?

- Methodology : The pyridinyl group acts as a directing group in cross-coupling reactions (e.g., Suzuki-Miyaura) or as a hydrogen-bond acceptor in supramolecular assemblies. Evidence from reductive defluorination of similar esters using Mg/TMSCl demonstrates the potential for generating reactive intermediates for heterocycle synthesis .

Q. What analytical techniques are critical for resolving contradictions in spectroscopic data (e.g., unexpected splitting in F NMR)?

- Methodology : Dynamic NMR experiments or variable-temperature studies can distinguish between conformational exchange and coupling effects. For fluorinated compounds, F-H HOESY NMR may clarify spatial proximity of fluorine atoms to specific protons, addressing ambiguities in stereoelectronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.